molecular formula C9H11NO3 B1352511 ethyl (2-formyl-1H-pyrrol-1-yl)acetate CAS No. 70582-73-9

ethyl (2-formyl-1H-pyrrol-1-yl)acetate

Cat. No.: B1352511
CAS No.: 70582-73-9
M. Wt: 181.19 g/mol
InChI Key: NFEOCQHLJMZYOF-UHFFFAOYSA-N
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Description

Ethyl (2-formyl-1H-pyrrol-1-yl)acetate is an organic compound with the molecular formula C9H11NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is of interest due to its unique structure, which includes both an ester and an aldehyde functional group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-formyl-1H-pyrrol-1-yl)acetate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with formamide in the presence of a base, followed by cyclization to form the pyrrole ring . Another method includes the condensation of ethyl acetoacetate with an appropriate aldehyde under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and yields. The choice of solvent, temperature, and pressure conditions are optimized to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-formyl-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-formyl-1H-pyrrol-1-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (2-formyl-1H-pyrrol-1-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their function. The ester group can undergo hydrolysis, releasing the active pyrrole derivative.

Comparison with Similar Compounds

Ethyl (2-formyl-1H-pyrrol-1-yl)acetate can be compared with other pyrrole derivatives such as:

    Ethyl (2-formyl-5-methyl-1H-pyrrol-1-yl)acetate: Similar structure but with a methyl group at the 5-position, which can affect its reactivity and biological activity.

    Ethyl (2-formyl-1H-pyrrol-1-yl)propanoate: Similar structure but with a propanoate ester group, which can influence its solubility and reactivity.

These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-(2-formylpyrrol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)6-10-5-3-4-8(10)7-11/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEOCQHLJMZYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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